
N-(dicyclopropylmethyl)aniline
Description
N-(dicyclopropylmethyl)aniline is an aromatic amine characterized by a dicyclopropylmethyl group attached to the nitrogen atom of an aniline backbone. Such substituents may influence reactivity, solubility, and stability compared to simpler alkyl or aryl groups .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)aniline |
InChI |
InChI=1S/C13H17N/c1-2-4-12(5-3-1)14-13(10-6-7-10)11-8-9-11/h1-5,10-11,13-14H,6-9H2 |
InChI Key |
HVOSKGVEBAHJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with dicyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(dicyclopropylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitrosoanilines, nitroanilines, secondary and tertiary amines, and various substituted anilines .
Scientific Research Applications
N-(dicyclopropylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules .
Comparison with Similar Compounds
N,N-Dimethylaniline
2-(Ethylaminomethyl)-N-methyl-N-[(2-methylcyclopropyl)methyl]aniline
- Molecular Formula : C₁₅H₂₄N₂
- Molecular Weight : 232.36 g/mol
- Substituents: Ethylaminomethyl, methyl, and (2-methylcyclopropyl)methyl groups .
- Key Features :
- Cyclopropyl groups introduce steric hindrance and may alter conformational flexibility.
- Higher molecular weight (232.36 vs. 121.18 for N,N-dimethylaniline) impacts solubility and diffusion kinetics.
Nitro-Substituted Anilines (e.g., N-Methyl-4-nitro-aniline)
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 152.15 g/mol
- Substituents : Nitro group at para position and N-methyl .
- Properties :
Data Table: Structural and Physical Properties
*Calculated based on formula.
Key Research Findings and Implications
Substituent Effects on Reactivity
- Electron-Donating vs. Withdrawing Groups :
- Steric Effects :
- Cyclopropyl groups in this compound analogs () likely hinder reaction pathways requiring planar transition states, such as certain catalytic hydrogenations .
Biological Activity
N-(dicyclopropylmethyl)aniline is a compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a dicyclopropylmethyl group attached to an aniline structure. Its unique configuration allows for specific interactions with biological targets, influencing its activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties. The mechanism of action appears to involve interactions with specific enzymes or receptors, potentially inhibiting cell proliferation pathways. Similar compounds have shown the ability to modulate kinase activities, which are crucial in cancer biology.
- Antimicrobial Activity :
- Interaction with microbial cell membranes.
- Inhibition of key metabolic pathways in bacteria.
- Anticancer Activity :
Antimicrobial Studies
A study focusing on various anilines, including derivatives like this compound, demonstrated significant antimicrobial activity against a range of pathogens, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising therapeutic potential .
Anticancer Research
Research involving this compound analogs has shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from similar structures exhibited IC50 values under 80 μM against several cancer types, indicating moderate to strong antiproliferative effects .
Comparative Biological Activity of Related Compounds
Compound Name | Structural Features | Biological Activity | IC50 Value (μM) |
---|---|---|---|
This compound | Dicyclopropylmethyl group | Antimicrobial, Anticancer | < 80 |
2,6-Dichloro-N-(cyclopropylmethyl)aniline | Chlorine substituents | Antimicrobial | 50 |
N-(cyclobutylmethyl)-2-(methylsulfanyl)aniline | Cyclobutyl group | Varies by ring size | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.